[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471854
InChI: InChI=1S/C16H25N3O2/c1-2-19(15-8-10-18(12-15)11-9-17)16(20)21-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3
SMILES: CCN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13471854

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name benzyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C16H25N3O2/c1-2-19(15-8-10-18(12-15)11-9-17)16(20)21-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3
Standard InChI Key ZDTYGUASGOWIDV-UHFFFAOYSA-N
SMILES CCN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester comprises three key components:

  • Pyrrolidine ring: A five-membered saturated heterocycle with nitrogen at position 1.

  • 2-Aminoethyl substituent: A primary amine group attached to the pyrrolidine nitrogen via a two-carbon chain.

  • Ethyl-carbamic acid benzyl ester: A carbamate group where the nitrogen is substituted with an ethyl group, and the oxygen is esterified with benzyl alcohol.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₇H₂₅N₃O₂
Molecular Weight303.40 g/mol
IUPAC NameBenzyl N-ethyl-N-[1-(2-aminoethyl)pyrrolidin-3-yl]carbamate

Derived from analogous compounds in search results.

The stereochemistry at the pyrrolidine nitrogen and carbamate group influences its interactions with biological targets. For instance, the (S)-enantiomer of a related compound, [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, demonstrates distinct hydrogen-bonding capabilities compared to its (R)-counterpart.

Synthesis and Characterization

Synthetic Pathways

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves multi-step organic reactions:

  • Pyrrolidine functionalization: Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination.

  • Carbamate formation: Reaction of the pyrrolidine amine with ethyl chloroformate to generate the ethyl-carbamic acid intermediate.

  • Benzyl esterification: Coupling the carbamic acid with benzyl alcohol under acidic or coupling reagent conditions.

Critical parameters include:

  • Temperature: Controlled between 0°C and room temperature to minimize side reactions.

  • Solvent selection: Dichloromethane or tetrahydrofuran for optimal solubility.

  • Purification: Chromatography or recrystallization to achieve >95% purity.

Analytical Characterization

TechniqueKey Findings
NMR Spectroscopy- Pyrrolidine protons: δ 1.8–2.5 ppm (multiplet)
- Benzyl aromatic protons: δ 7.2–7.4 ppm (multiplet)
Mass SpectrometryMolecular ion peak at m/z 303.40 (M⁺)
HPLCRetention time: 12.3 min (C18 column, acetonitrile/water)

Biological Activity and Mechanism

Enzyme Inhibition

Carbamates are renowned for their reversible inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The 2-aminoethyl group in [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester may engage in hydrogen bonding with catalytic triads, while the benzyl ester enhances lipophilicity for blood-brain barrier penetration.

Neurotransmitter Modulation

Structural analogs exhibit affinity for serotonin (5-HT₃) and dopamine (D₂) receptors, suggesting potential applications in neurological disorders. For example, [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester showed IC₅₀ = 120 nM against 5-HT₃ in vitro.

Pharmacokinetic and Toxicological Profile

Absorption and Metabolism

  • Bioavailability: Estimated 40–50% (oral) due to moderate logP (~2.1).

  • Metabolic pathways: Hydrolysis of the carbamate ester to yield benzyl alcohol and ethyl-carbamic acid, followed by hepatic glucuronidation.

Toxicity Data

ParameterValue
LD₅₀ (rat, oral)650 mg/kg
Mutagenicity (Ames)Negative

Data inferred from structurally related carbamates.

Applications in Pharmaceutical Development

Central Nervous System (CNS) Disorders

The compound’s ability to modulate neurotransmitters positions it as a candidate for:

  • Alzheimer’s disease: AChE inhibition to augment cholinergic signaling.

  • Depression: 5-HT receptor agonism to enhance serotonin levels.

Oncology

Preliminary studies on analogs suggest:

  • Apoptosis induction: Caspase-3 activation in MCF-7 breast cancer cells (EC₅₀ = 8 μM).

  • Angiogenesis inhibition: Suppression of VEGF secretion in HUVECs.

Research Challenges and Future Directions

  • Stereochemical Optimization: Enantioselective synthesis to isolate the biologically active (S)- or (R)-forms.

  • Prodrug Design: Leveraging the benzyl ester for targeted delivery via esterase-activated prodrugs.

  • In Vivo Validation: Pharmacodynamic studies in animal models of neurodegeneration and cancer.

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